XST-14

Kinase Selectivity Profiling Autophagy Chemical Biology

Select XST-14 for ULK1-specific autophagy research without AMPK confounding. Validated against 403 kinases, it delivers 5.2-fold ULK1 selectivity (IC50: 13.6 nM vs 70.9 nM for ULK2), surpassing dual inhibitors like MRT68921 and avoiding SBI-0206965's AMPK interference. Published in vivo PK/toxicity data and synergistic sorafenib efficacy in HCC models provide a ready-to-adopt preclinical protocol. The only ULK1 inhibitor with a quantified kinome selectivity profile, comprehensive DMPK dataset, and confirmed in vivo safety markers (ALT, AST, urea, creatinine, body weight).

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
Cat. No. B15607131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXST-14
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
InChIInChI=1S/C16H21NO4/c1-9(2)20-11-6-13-12(15(7-11)21-10(3)4)8-14(17-13)16(18)19-5/h6-10,17H,1-5H3
InChIKeyZNFMBFABCSHXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XST-14 Compound Procurement: Baseline Identity as a Selective ULK1 Autophagy Kinase Inhibitor


XST-14 (CAS 2607143-50-8) is a synthetic small-molecule ATP-competitive inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1), a critical serine/threonine kinase that initiates autophagy [1]. Identified through structure-based virtual screening, XST-14 binds specifically to the ULK1 kinase domain, preventing downstream substrate phosphorylation and thereby blocking autophagic flux [1]. This mechanism positions XST-14 as a research tool for dissecting ULK1-dependent autophagy pathways and as a candidate for combination cancer therapies, specifically validated in hepatocellular carcinoma (HCC) models [1].

Why XST-14 Cannot Be Interchanged with Other In-Class ULK1/2 Inhibitors


Substitution among ULK1/2 inhibitors is not scientifically valid due to profound differences in kinome selectivity profiles that translate into divergent off-target liabilities and functional outcomes. The widely used tool compound SBI-0206965 is a potent AMPK inhibitor, a critical metabolic regulator, which confounds autophagy-specific conclusions [2]. Similarly, MRT68921 potently inhibits both ULK1 and ULK2 at low nanomolar concentrations without extensive kinome-wide selectivity characterization [3]. The evidence below demonstrates that XST-14 provides a quantifiably superior selectivity window, as established by a 403-kinase profiling panel, making it the preferred choice for experiments where ULK1-specific inhibition must be isolated from ULK2 and other off-target kinase effects [1].

XST-14 Quantitative Differentiation Evidence Against Closest ULK1 Inhibitor Comparators


Kinome-Wide Selectivity: XST-14 vs. SBI-0206965 Off-Target Kinase Hits

XST-14 demonstrates a substantially cleaner kinome profile compared to the reference ULK1 inhibitor SBI-0206965. In a direct head-to-head comparison using the same commercial SelectScreen profiling platform against 403 human kinases, XST-14 at 5 μM inhibited only 6 kinases by >75%, whereas SBI-0206965 at 1 μM inhibited 46 kinases by ≥90% in its original characterization study [1][2]. Critically, SBI-0206965 is now established as a potent AMPK inhibitor, an off-target activity not observed for XST-14 in the kinase panel, making XST-14 the superior tool for ULK1-specific autophagy research [3].

Kinase Selectivity Profiling Autophagy Chemical Biology

Quantitative Off-Target Kinase IC50 Spectrum: XST-14 vs. ULK-101

While both XST-14 and ULK-101 are highly potent ULK1 inhibitors, their quantitative off-target kinase inhibition profiles differ significantly. For the seven kinases inhibited by XST-14, the IC50 values range from 13.6 nM (ULK1) to 809.3 nM (TGFBR2), with a clear selectivity window against ULK2 (IC50 = 70.9 nM). In contrast, ULK-101, while potent on ULK1 (IC50 = 1.6 nM or 8.3 nM from different studies), also potently inhibits ULK2 (IC50 = 30 nM), offering a narrower selectivity margin between the two autophagy-initiating kinases [1]. This data enables researchers to choose XST-14 when a larger ULK1/ULK2 selectivity window is required for pathway dissection.

Kinase Inhibitor Selectivity ULK1 Drug Discovery

In Vivo Tolerability and Combinatorial Efficacy: XST-14 + Sorafenib in HCC Models

XST-14 is uniquely validated in a therapeutically relevant in vivo combination regimen. In a BALB/c mouse xenograft model of HCC, XST-14 monotherapy (30 mg/kg, IP, q.o.d.) demonstrated significant antitumor effects, and the combination of XST-14 with the standard-of-care agent sorafenib (30 mg/kg, P.O., q.o.d.) showed a synergistic reduction in tumor burden over a 2-week treatment period. Importantly, XST-14 treatment produced no significant changes in serum ALT, AST, urea, or creatinine levels, and no loss of body weight, confirming the absence of overt liver and kidney toxicity in this model [1]. In contrast, similar in vivo combination data with sorafenib are absent for SBI-0206965, ULK-101, and MRT68921 in peer-reviewed publications, making XST-14 the only ULK1 inhibitor with a demonstrated safe combination efficacy profile with sorafenib in HCC.

Hepatocellular Carcinoma Combination Therapy In Vivo Pharmacology

XST-14 Preferred Application Scenarios Based on Verified Differential Evidence


Definitive ULK1-Specific Autophagy Research (Avoiding AMPK Confounding)

In cellular assays designed to isolate ULK1-dependent autophagy from AMPK signaling, XST-14 is the preferred inhibitor. Its validated clean kinase profile against 403 targets, including AMPK, avoids the documented AMPK inhibition of SBI-0206965, ensuring that observed autophagic phenotypes are correctly attributed to ULK1 kinase activity blockade rather than AMPK-mediated metabolic perturbations [1][2].

Preclinical HCC Combination Therapy Studies with Sorafenib

For research programs exploring autophagy inhibition to overcome sorafenib resistance in hepatocellular carcinoma, XST-14 is the only ULK1 inhibitor with published proof of in vivo safety and synergistic efficacy in combination with sorafenib. The established dosing regimen (30 mg/kg IP every other day), PK data on the active metabolite, and preserved liver/kidney function markers provide a validated protocol for immediate preclinical adoption [1].

Investigating ULK1 vs. ULK2 Functional Dissection in Autophagy Initiation

With a quantified 5.2-fold selectivity for ULK1 over ULK2 (SelectScreen IC50: 13.6 nM vs. 70.9 nM), XST-14 enables concentration-dependent dissection of ULK1 versus ULK2 kinase activity. This window is superior to dual inhibitors like MRT68921 (IC50s of 2.9 nM and 1.1 nM for ULK1/2) which cannot distinguish between the two isoforms, and comparable to ULK-101, but with the added benefit of a fully characterized off-target profile for seven additional kinases [1][3].

Pharmacokinetic and Toxicology Reference Tool for ULK1 Inhibitor Development

Medicinal chemists developing next-generation ULK1 inhibitors can benchmark new compounds against XST-14's comprehensive DMPK dataset, including rat liver microsome stability, C57 mouse blood stability, and Sprague-Dawley rat IV/IP PK parameters for the active metabolite. This dataset, alongside verified in vivo toxicity markers (ALT, AST, urea, creatinine, body weight), offers a quantitative baseline that is not publicly available for ULK-101 or SBI-0206965 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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